molecular formula C16H20O4 B14235049 Dimethyl [(3S)-5-phenylpent-1-en-3-yl]propanedioate CAS No. 227016-57-1

Dimethyl [(3S)-5-phenylpent-1-en-3-yl]propanedioate

Cat. No.: B14235049
CAS No.: 227016-57-1
M. Wt: 276.33 g/mol
InChI Key: BDNJAUHZKHMSQR-CYBMUJFWSA-N
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Description

Dimethyl [(3S)-5-phenylpent-1-en-3-yl]propanedioate is an organic compound with a complex structure that includes a phenyl group and a propanedioate ester. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl [(3S)-5-phenylpent-1-en-3-yl]propanedioate typically involves the esterification of malonic acid derivatives. One common method involves the reaction of sodium chloroacetate with sodium cyanide to form sodium cyanoacetate, which is then hydrolyzed to sodium malonate. The sodium malonate is esterified with methanol in the presence of sulfuric acid to yield dimethyl malonate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Dimethyl [(3S)-5-phenylpent-1-en-3-yl]propanedioate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typical reducing agents.

    Substitution: Alkyl halides and strong bases like sodium ethoxide (NaOEt) are used for substitution reactions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Dimethyl [(3S)-5-phenylpent-1-en-3-yl]propanedioate has several applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Dimethyl [(3S)-5-phenylpent-1-en-3-yl]propanedioate involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release active carboxylic acids, which can then participate in various biochemical pathways. The phenyl group contributes to the compound’s stability and reactivity, influencing its interaction with enzymes and other proteins .

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl malonate
  • Diethyl malonate
  • Dimethyl propargylmalonate

Uniqueness

Dimethyl [(3S)-5-phenylpent-1-en-3-yl]propanedioate is unique due to its specific structural configuration, which includes a phenyl group and a propanedioate ester. This combination imparts distinct chemical properties and reactivity compared to other similar compounds .

Properties

CAS No.

227016-57-1

Molecular Formula

C16H20O4

Molecular Weight

276.33 g/mol

IUPAC Name

dimethyl 2-[(3S)-5-phenylpent-1-en-3-yl]propanedioate

InChI

InChI=1S/C16H20O4/c1-4-13(11-10-12-8-6-5-7-9-12)14(15(17)19-2)16(18)20-3/h4-9,13-14H,1,10-11H2,2-3H3/t13-/m1/s1

InChI Key

BDNJAUHZKHMSQR-CYBMUJFWSA-N

Isomeric SMILES

COC(=O)C([C@@H](CCC1=CC=CC=C1)C=C)C(=O)OC

Canonical SMILES

COC(=O)C(C(CCC1=CC=CC=C1)C=C)C(=O)OC

Origin of Product

United States

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